
CPI-637
Vue d'ensemble
Description
CPI-637 est un inhibiteur de bromodomaine CBP/EP300 sélectif et actif sur les cellules, appartenant à la classe des benzodiazépinones. Il est connu pour sa capacité à inhiber la protéine de liaison à l'élément de réponse cyclique-AMP (CBP) et la protéine de liaison à l'E1A adénoviral de 300 kDa (EP300), qui sont des protéines homologues contenant un bromodomaine . Ce composé a montré un potentiel significatif en recherche scientifique, notamment dans les domaines de l'épigénétique et de l'oncologie.
Applications De Recherche Scientifique
Key Mechanisms:
- BRD4 Inhibition : CPI-637 disrupts the interaction between BRD4 and the HIV-1 long terminal repeat (LTR) promoter, allowing for increased transcriptional activity.
- TIP60 Downregulation : The compound also downregulates TIP60, further promoting BRD4 dissociation from the LTR promoter .
Applications in Virology
This compound has shown promise as a latency-reversing agent (LRA) in HIV research. The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs followed by their elimination, can potentially be enhanced by using this compound in combination with other LRAs.
Case Study: HIV Latency Reactivation
In vitro studies demonstrated that this compound effectively reactivated latent HIV-1 by facilitating T cell activation without causing significant cytotoxicity. This was evidenced by reduced viral spread to uninfected CD4+ T cells while maintaining low global T cell activation levels .
Study Parameter | Result |
---|---|
T cell Activation | Minimal cytotoxicity |
Viral Spread | Blocked to uninfected cells |
Effectiveness | Synergistic with other LRAs |
Applications in Oncology
This compound's role extends into cancer research, particularly concerning its anti-tumor properties through the inhibition of MYC expression. MYC is a well-known oncogene implicated in various cancers.
Case Study: Anti-Tumor Activity
Research has indicated that this compound exhibits anti-tumor activity against undifferentiated pleomorphic sarcoma by inhibiting cell cycle progression and reducing MYC expression levels. In vitro assays reported an IC50 range between 0.2 to 1 µM for tumor cell lines treated with this compound .
Cancer Type | IC50 Range (µM) | Mechanism |
---|---|---|
Undifferentiated Pleomorphic Sarcoma | 0.2 - 1 | Inhibition of MYC expression |
Broader Scientific Research Applications
Beyond virology and oncology, this compound serves as a valuable tool in various scientific disciplines:
Chemistry
This compound is utilized to study bromodomain-containing proteins' roles in chemical processes and cellular signaling pathways.
Biology
The compound aids in investigating biological functions related to cyclic-AMP response element binding protein and adenoviral E1A binding protein, contributing to our understanding of cellular processes involved in disease mechanisms .
Industry
In pharmaceutical development, this compound is explored for creating new therapeutic agents targeting bromodomain-containing proteins associated with diseases like cancer and viral infections .
Mécanisme D'action
Target of Action
CPI-637 is a potent dual inhibitor that primarily targets the CBP (CREB-binding protein) and EP300 (E1A binding protein P300) . These proteins are highly homologous, bromodomain-containing transcription coactivators involved in numerous cellular pathways relevant to oncology .
Mode of Action
This compound exerts its effects by inhibiting the bromodomains of CBP and EP300 . It has a specific suppressive effect on both BRD4 and TIP60 . By inhibiting these targets, this compound can reactivate latent HIV-1 in vitro by permitting Tat to bind positive transcription elongation factor b (P-TEFb) and assembling Tat-super-elongation complex (SEC) formation . Furthermore, this compound-mediated TIP60 downregulation further stimulates BRD4 dissociation from the HIV-1 long terminal repeat (LTR) promoter, allowing Tat to more effectively bind P-TEFb compared to BRD4 inhibition alone .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits MYC expression in AMO-1 cells . MYC is a crucial transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. In the context of HIV-1, this compound impacts the pathway involving the Tat protein and P-TEFb, leading to the reactivation of latent HIV-1 .
Pharmacokinetics
It is known that this compound is active in cells and inhibits myc expression in amo-1 cells with an ec50 of 060 μM .
Result of Action
This compound exerts a potent synergistic effect but alleviates global T cell activation and blocks viral spread to uninfected bystander CD4+ T cells with minimal cytotoxicity . This suggests that this compound could be a promising latency-reversing agent (LRA) for HIV-1, deserving further investigation for development as a promising LRA with a “shock and kill” strategy .
Analyse Biochimique
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du CPI-637 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzodiazépinone. Les étapes clés incluent:
Formation du noyau de benzodiazépinone: Cela implique la cyclisation d'un précurseur approprié en conditions acides ou basiques.
Introduction de la partie indazole: Cette étape implique généralement le couplage du noyau de benzodiazépinone avec un dérivé d'indazole en utilisant une réaction de couplage croisé catalysée au palladium.
Modifications finales:
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à haut débit, de la chimie en flux continu et de systèmes de purification automatisés pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le CPI-637 subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le this compound.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les réactions de couplage croisé catalysées au palladium sont couramment utilisées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et optimiser les propriétés du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
SGC-CBP30: Un autre inhibiteur de bromodomaine CBP/EP300 avec une sélectivité et une puissance similaires.
I-CBP112: Un inhibiteur sélectif de CBP/p300 avec une structure chimique différente.
Unicité du CPI-637
Le this compound se distingue par sa haute sélectivité et son activité cellulaire. Il a montré une puissance supérieure dans l'inhibition de l'expression de MYC dans les cellules cancéreuses par rapport à d'autres composés similaires. De plus, le this compound a démontré un potentiel en tant qu'inhibiteur à double cible pour les protéines BRD4 et TIP60, ce qui en fait un candidat prometteur pour la réversion de la latence du VIH-1 .
Activité Biologique
CPI-637 is a selective inhibitor targeting the CBP/EP300 bromodomain, which plays a crucial role in various biological processes, including gene regulation and oncogenesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and HIV latency reversal. The following sections detail the biological activity of this compound, including its mechanisms of action, in vitro and in vivo findings, and implications for clinical applications.
This compound functions primarily as a bromodomain inhibitor, selectively targeting the CBP and EP300 proteins. These proteins are involved in the acetylation of histones and non-histone proteins, influencing transcriptional regulation. The compound exhibits significant selectivity over other bromodomain-containing proteins, notably demonstrating over 700-fold selectivity against the BET family of bromodomains. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Key Mechanisms
- Inhibition of MYC Expression : this compound has been shown to inhibit MYC expression with an EC50 of 0.60 μM in cellular assays, which is significant given MYC's role in many cancers .
- HIV Latency Reversal : In studies focusing on HIV-1, this compound effectively reactivates latent HIV by dissociating BRD4 from the HIV-1 promoter. This mechanism allows for enhanced recruitment of the transcription factor Tat, facilitating viral transcription .
In Vitro Studies
Numerous in vitro studies have demonstrated the potency and selectivity of this compound:
Study | Target | EC50 (μM) | Selectivity |
---|---|---|---|
Taylor et al., 2016 | CBP | 0.3 | >700-fold vs BET family |
Taylor et al., 2016 | MYC | 0.60 | Significant |
Li et al., 2021 | HIV-1 (reactivation) | Not specified | Synergistic with other LRAs |
In a notable study, this compound was tested on primary human peripheral blood mononuclear cells (PBMCs), where it was found to activate T cell markers with minimal cytotoxicity, indicating its potential as a dual-target inhibitor for HIV latency reversal .
In Vivo Studies
Currently, there are no published in vivo studies involving this compound. The compound remains in preclinical development stages, necessitating further research to explore its efficacy and safety in animal models before advancing to human clinical trials .
Clinical Implications
The unique properties of this compound position it as a promising candidate for various therapeutic applications:
- Cancer Treatment : Given its ability to inhibit MYC expression and selectively target CBP/EP300, this compound may be effective against cancers driven by these pathways.
- HIV Functional Cure : The compound's role as a latency-reversing agent opens avenues for developing novel treatments aimed at achieving a functional cure for HIV by employing a "shock and kill" strategy .
Case Studies
- HIV Reactivation Study : In a study assessing the reactivation of latent HIV, this compound was shown to synergize with other latency-reversing agents (LRAs) like JQ1. This combination significantly enhanced viral reactivation while maintaining low levels of T cell activation .
- MYC Inhibition in Cancer Models : Preliminary data suggest that this compound's inhibition of MYC could be leveraged in models of MYC-driven malignancies. Further studies are required to validate these findings across different cancer types.
Propriétés
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.